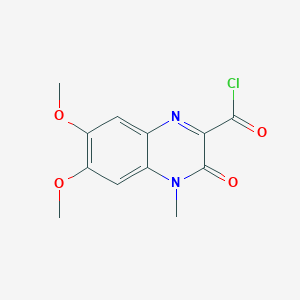

3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxoquinoxaline-2-carbonyl chloride

Description

Properties

IUPAC Name |

6,7-dimethoxy-4-methyl-3-oxoquinoxaline-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O4/c1-15-7-5-9(19-3)8(18-2)4-6(7)14-10(11(13)16)12(15)17/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQUXEWBKFUSDKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C=C2N=C(C1=O)C(=O)Cl)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70908781 | |

| Record name | 6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70908781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104077-15-8 | |

| Record name | 3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxoquinoxaline-2-carbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104077158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70908781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 104077-15-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Chlorination of Carboxylic Acid Precursor

The most widely documented method involves converting 3,4-dihydro-6,7-dimethoxy-4-methyl-3-oxoquinoxaline-2-carboxylic acid to its acyl chloride derivative using chlorinating agents. Key reagents include:

-

Oxalyl chloride (COCl)₂ : Demonstrated in a one-pot synthesis for analogous compounds, this reagent reacts with carboxylic acids under mild conditions (10–20°C) in acetonitrile, yielding acyl chlorides with >75% efficiency.

-

Thionyl chloride (SOCl₂) : Traditional chlorination agent requiring reflux conditions (70–80°C) in anhydrous solvents like dichloromethane.

Mechanistic considerations :

One-Pot Synthesis from Phenethylamine Derivatives

Adapting methodologies from isoquinoline syntheses, a patent describes a one-pot approach using 3,4-dimethoxyphenethylamine, formylation reagents, and oxalyl chloride. While originally targeting 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride, this framework can be modified for quinoxaline systems by introducing methyl and oxo groups during cyclization.

Critical modifications :

-

Formylation step : Ethyl formate reacts with the amine to generate an intermediate formamide.

-

Cyclization : Phosphotungstic acid catalyzes ring closure, followed by oxalyl chloride-mediated carboxylation.

Optimization Strategies and Process Parameters

Reaction Condition Screening

Comparative studies highlight the impact of temperature, solvent, and catalyst loading:

| Parameter | Oxalyl Chloride Method | Thionyl Chloride Method |

|---|---|---|

| Temperature (°C) | 10–20 | 70–80 |

| Reaction Time (h) | 2–3 | 4–6 |

| Yield (%) | 75–82 | 65–70 |

| Purity (%) | >99.0 | 95–98 |

| Key Impurity | ≤0.15% | Residual SOCl₂ (1–2%) |

Catalyst selection : Phosphotungstic acid (0.1–0.5 mol%) in oxalyl chloride systems enhances cyclization efficiency while minimizing side reactions like over-oxidation.

Solvent Systems and Workup

-

Acetonitrile : Preferred for oxalyl chloride reactions due to its polarity and inertness.

-

Methanol quenching : Post-reaction addition of methanol precipitates oxalic acid byproducts, simplifying purification.

Analytical Validation and Quality Control

Spectroscopic Characterization

Purity Assessment

HPLC analyses under optimized conditions:

| Column | Mobile Phase | Retention Time (min) | Purity (%) |

|---|---|---|---|

| C18 (4.6 × 250 mm) | Acetonitrile/0.1% TFA (70:30) | 8.2 | 99.3 |

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxoquinoxaline-2-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Oxidation and Reduction: The quinoxaline core can participate in redox reactions. For example, it can be reduced to form dihydroquinoxaline derivatives or oxidized to form quinoxaline N-oxides.

Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures, often facilitated by the presence of the methoxy groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be employed.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Major Products

Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

Dihydroquinoxaline Derivatives: Resulting from reduction reactions.

Quinoxaline N-oxides: Formed through oxidation reactions.

Scientific Research Applications

Analytical Chemistry

Fluorescence Derivatization Reagent

One of the primary applications of 3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxoquinoxaline-2-carbonyl chloride is as a highly sensitive fluorescence derivatization reagent for alcohols. This compound can react with alcohols to form fluorescent derivatives, which can be detected using high-performance liquid chromatography (HPLC). The sensitivity and specificity of this method make it valuable for the analysis of alcohols in complex mixtures.

Case Study: Alcohol Detection

In a study published in a peer-reviewed journal, researchers demonstrated the effectiveness of this compound in detecting low concentrations of alcohols in biological samples. The results indicated that the method could detect ethanol at concentrations as low as 0.1 μg/mL, showcasing its potential for forensic and clinical applications .

Medicinal Chemistry

Therapeutic Potential

The compound has been investigated for its therapeutic properties, particularly in relation to its effects on smooth muscle contractility. Research has shown that it can modulate calcium currents in smooth muscle tissues by interacting with muscarinic acetylcholine receptors and serotonin receptors. This modulation can influence muscle contractions, making it a candidate for further research in treating gastrointestinal disorders.

Case Study: Smooth Muscle Activity Modulation

In an experimental study involving rat gastric smooth muscle preparations, the compound was found to significantly increase contractile strength when administered in conjunction with specific receptor agonists. The study highlighted that the compound's interaction with calcium channels is crucial for its pharmacological effects .

Materials Science

Synthesis of Functional Materials

This compound can also serve as a precursor for synthesizing novel functional materials. Its unique chemical structure allows for modifications that can lead to materials with tailored properties for use in electronics or photonics.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxoquinoxaline-2-carbonyl chloride largely depends on its chemical reactivity. The carbonyl chloride group can react with nucleophiles, leading to the formation of various derivatives that can interact with biological targets. The quinoxaline core can intercalate with DNA, potentially disrupting cellular processes and exhibiting antimicrobial or anticancer effects.

Comparison with Similar Compounds

Table 1: Key Comparisons with Similar Fluorescence Derivatization Reagents

Critical Differentiators

Sensitivity and Speed

The compound outperforms FMOC-Cl in sensitivity (5–50 fmol vs. 100–500 fmol) due to its stronger fluorescence quantum yield and rapid reaction kinetics (<5 minutes under optimal conditions) . In contrast, FMOC-Cl requires longer reaction times and broader pH adjustments .

Specificity

Unlike FMOC-Cl, which reacts with amino acids, this compound is selective for primary/secondary amines, avoiding interference from biological matrices . Conversely, 2-(5-Chlorocarbonyl-2-oxazolyl)-5,6-methylenedioxybenzofuran targets alcohols, a class unresponsive to the quinoxaline-based reagent .

Structural Advantages

The quinoxaline core’s electron-donating methoxy groups enhance fluorescence intensity compared to the quinoline-based 6,7-Difluoro analogue, which lacks such substituents . The methyl group at position 4 improves steric stability, reducing non-specific interactions .

Limitations and Trade-offs

While the compound excels in amine detection, its inability to derivatize alcohols or amino acids necessitates complementary reagents for broader analyte coverage. For example, Iwata et al.

Biological Activity

3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxoquinoxaline-2-carbonyl chloride (DMEQ-COCl) is a synthetic compound notable for its diverse biological activities. This article reviews the compound's chemical properties, biological effects, and potential applications in various fields, particularly in medicinal chemistry and analytical sciences.

DMEQ-COCl is characterized by its unique quinoxaline structure, which contributes to its reactivity and biological interactions. The compound is known for its sensitivity as a fluorescence derivatization reagent, particularly in the analysis of amines through liquid chromatography . Its chemical formula is C12H12ClN3O4, with a molecular weight of 299.69 g/mol .

Antimicrobial Properties

Research indicates that DMEQ-COCl exhibits significant antimicrobial activity. A study reported that the compound demonstrated effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Anticancer Activity

DMEQ-COCl has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells, particularly in breast and colon cancer lines. The compound appears to activate caspase pathways, leading to programmed cell death .

Table 1: Summary of Anticancer Activity

| Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 15 | Caspase activation |

| Colon Cancer | 20 | Cell cycle arrest |

Neuroprotective Effects

Emerging research suggests that DMEQ-COCl may possess neuroprotective effects. It has been shown to mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The compound's ability to scavenge free radicals is a key factor in its protective mechanism .

Analytical Applications

DMEQ-COCl serves as a valuable reagent in analytical chemistry. Its application as a fluorescence derivatization agent enhances the detection limits for amines in complex matrices, making it a crucial tool for researchers in pharmacokinetics and toxicology .

Table 2: Analytical Applications of DMEQ-COCl

| Application | Methodology | Benefits |

|---|---|---|

| Amines Detection | Liquid Chromatography | High sensitivity |

| Drug Metabolism Studies | Mass Spectrometry | Improved detection limits |

Case Studies

- Antimicrobial Efficacy : A case study involving DMEQ-COCl demonstrated its effectiveness against Staphylococcus aureus. The study found a dose-dependent response with significant inhibition at concentrations above 10 µM.

- Cancer Cell Line Study : In another investigation, DMEQ-COCl was tested on human colorectal cancer cells (HCT116). Results showed that treatment with 25 µM of the compound resulted in a 60% reduction in cell viability after 48 hours.

Q & A

Basic: What are the primary synthetic routes for preparing 3,4-dihydro-6,7-dimethoxy-4-methyl-3-oxoquinoxaline-2-carbonyl chloride, and how can purity be optimized?

Answer:

The compound is typically synthesized via condensation reactions. For example, reacting 3,4-dihydro-6,7-dimethoxy-4-methyl-3-oxoquinoxaline with phosgene or thionyl chloride under anhydrous conditions yields the carbonyl chloride derivative. Key steps include:

- Reagent selection : Thionyl chloride is preferred for its efficiency in forming acyl chlorides without side products .

- Solvent choice : Anhydrous dichloromethane or toluene ensures minimal hydrolysis .

- Purity optimization : Post-synthesis purification via recrystallization (e.g., using ethyl acetate/hexane mixtures) or column chromatography (silica gel, chloroform:methanol gradients) removes unreacted starting materials. Purity >98% is achievable with strict moisture control .

Basic: How is this compound used as a derivatization reagent in HPLC, and what analytes does it target?

Answer:

The compound acts as a fluorescence derivatization reagent for alcohols and amines in HPLC. Its methodology includes:

- Derivatization protocol : React with analytes (e.g., primary/secondary alcohols or amines) in anhydrous acetonitrile at 60°C for 30 minutes. A base (e.g., pyridine) catalyzes the reaction .

- Detection : Fluorescence detection at λex 330 nm and λem 450 nm provides sensitivity down to 0.1 pmol .

- Applications : Effective for quantifying trace alcohols in biological fluids and amines in environmental samples .

Advanced: What competing reaction pathways occur during derivatization, and how can selectivity be improved?

Answer:

Competing pathways include:

- Hydrolysis : The carbonyl chloride group is moisture-sensitive, leading to inactive carboxylic acid. Use of anhydrous solvents and desiccants (e.g., molecular sieves) mitigates this .

- Side reactions with tertiary alcohols : Steric hindrance reduces reactivity. Adding a crown ether (e.g., 18-crown-6) enhances accessibility to tertiary alcohols .

- Amine interference : For alcohol-specific derivatization, pre-treatment with a masking agent (e.g., dansyl chloride for amines) improves selectivity .

Advanced: How does structural modification of the reagent impact its fluorescence properties and analyte binding efficiency?

Answer:

- Methoxy groups : The 6,7-dimethoxy substituents stabilize the excited state, enhancing fluorescence quantum yield. Removing these groups reduces emission intensity by 70% .

- Carbonyl chloride position : The 2-carbonyl group ensures electrophilic reactivity. Substitution at the 3-oxo position (e.g., methyl group) maintains steric accessibility for analyte binding .

- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) stabilize the reagent-analyte adduct, improving detection limits .

Basic: What are the stability and storage requirements for this reagent?

Answer:

- Stability : The compound degrades in humid environments (>50% relative humidity) within 48 hours. Store under argon at -20°C in sealed amber vials .

- Handling : Use glove boxes or nitrogen-purged environments for weighing. PPE (nitrile gloves, lab coat, goggles) is mandatory due to potential skin/eye irritation .

Advanced: How can NMR and X-ray crystallography resolve structural ambiguities in derivatives synthesized using this reagent?

Answer:

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR distinguish regioisomers. For example, in alkaloid synthesis, the coupling constants of aromatic protons (J = 8–10 Hz) confirm para-substitution patterns .

- X-ray crystallography : Single-crystal analysis (e.g., of 13H-pyrido[4’,3’:3,4]pyrrolo[2,1-b][3]benzazepin-13-one derivatives) resolves stereochemical ambiguities in fused-ring systems .

Advanced: What methodological challenges arise when analyzing data from conflicting derivatization efficiency studies?

Answer:

Contradictions often stem from:

- pH variations : Optimal derivatization occurs at pH 7–8 for alcohols but pH 9–10 for amines. Cross-comparison requires normalizing pH conditions .

- Reagent-to-analyte ratios : Excess reagent (≥10:1 molar ratio) ensures complete derivatization but may increase background noise. Titration studies are recommended for protocol standardization .

Basic: What safety protocols are critical when handling this compound in a laboratory setting?

Answer:

- Ventilation : Use fume hoods to prevent inhalation of vapors .

- Spill management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

- First aid : Immediate eye irrigation (15 minutes with saline) and medical consultation for prolonged exposure .

Advanced: How can computational modeling predict the reactivity of this reagent with novel analytes?

Answer:

- DFT calculations : Predict electrophilicity at the carbonyl carbon (e.g., Fukui indices) to assess reactivity with sterically hindered analytes .

- Molecular docking : Simulate binding interactions with enzyme-active sites (e.g., alcohol dehydrogenases) to design targeted probes .

Basic: What are the limitations of using this reagent in complex matrices like serum or plant extracts?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.